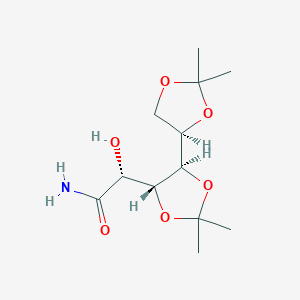
1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit various ion channels and transporters. It was first synthesized in 1969 by M. J. Berridge and R. F. Irvine at the University of Cambridge.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of “1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine”
Pharmaceutical Research: This compound is utilized in the pharmaceutical industry for the development of new therapeutic drugs. Its unique chemical structure allows it to interact with various biological targets, potentially leading to the discovery of treatments for diseases that currently lack effective medication.
Chemical Synthesis: In synthetic chemistry, this molecule serves as a building block for creating more complex compounds. Its sulfonyl and methylsulfonyl groups are key functional groups that can undergo further chemical reactions, enabling the synthesis of a diverse range of chemicals.
Material Science: The compound’s robust structure makes it a candidate for research in material science, particularly in the development of novel polymers. Its ability to withstand high temperatures and resist degradation could lead to advancements in durable materials.
Catalysis: Researchers are exploring the use of this compound as a catalyst in various chemical reactions. Its potential to increase the efficiency of reaction processes could have significant implications for industrial chemistry.
Biological Studies: In biology, this compound may be used as a probe to study enzyme activity. By binding to active sites or interacting with substrates, it can help elucidate the mechanisms of enzymatic reactions.
Analytical Chemistry: The compound’s distinct chemical signature allows it to be used as a standard in analytical techniques such as mass spectrometry or chromatography, aiding in the identification and quantification of substances in complex mixtures.
Environmental Science: Due to its stability, the compound could be investigated for its environmental impact, particularly its biodegradability and potential accumulation in ecosystems.
Nanotechnology: Finally, the compound’s properties may be harnessed in the field of nanotechnology, where it could contribute to the design of molecular machines or nano-scale devices.
Each of these applications represents a unique field of study where “1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine” can contribute significantly. Ongoing research and development may reveal even more uses for this versatile compound. For detailed information on the current state of research, resources such as MilliporeSigma and The Royal Society of Chemistry can be consulted.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-4-5-14(10-12(11)2)21(18,19)15-8-6-13(7-9-15)20(3,16)17/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXWQEYNAHKIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)



![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)



![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)



